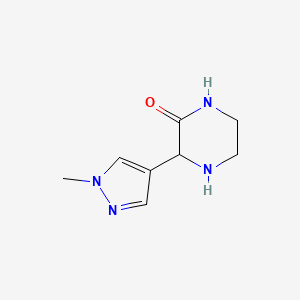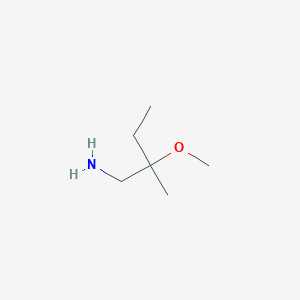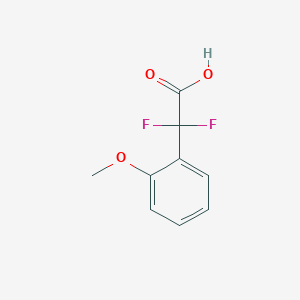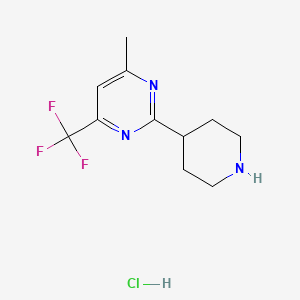
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Descripción general
Descripción
“4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group, a piperidine ring, and a trifluoromethyl group. The presence of these groups would likely influence the compound’s physical and chemical properties, including its reactivity and polarity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic and nucleophilic substitutions. The trifluoromethyl group might also be susceptible to various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group and the basic piperidine might make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
This study explores the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. It suggests potential applications in materials science, particularly in protecting metals from corrosion (S. Kaya et al., 2016).
Antimicrobial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones
Research on the synthesis of piperidine-containing pyrimidine imines and their antimicrobial activity highlights the pharmaceutical relevance of piperidine derivatives. Such compounds could be considered for developing new antimicrobial agents (Ram C.Merugu et al., 2010).
GPR119 Agonists for Diabetes Treatment
A study focused on the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, targeting diabetes treatment. This indicates the therapeutic potential of such compounds in modulating metabolic diseases (Osamu Kubo et al., 2021).
Anticonvulsant Drug Properties
The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, have been analyzed. This research suggests the importance of such compounds in developing new anticonvulsant therapies (G. Georges et al., 1989).
Antimalarial Activity
A study on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, including JPC-3210, for malaria treatment and prevention. It underscores the potential of pyrimidine derivatives in antimalarial drug development (M. Chavchich et al., 2016).
Safety And Hazards
Direcciones Futuras
The study and development of pyrimidine derivatives is a significant area of research in medicinal chemistry, due to their wide range of biological activities. Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .
Propiedades
IUPAC Name |
4-methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHMOAQVESBRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)
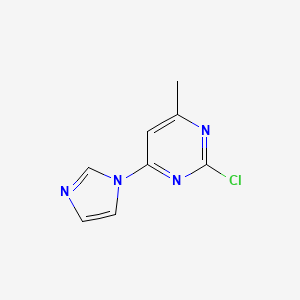
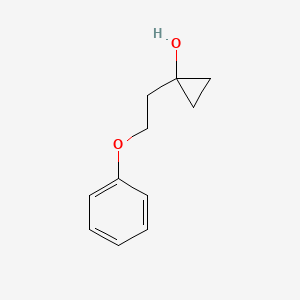
![5-Chloro-2-{[(6-methylpyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B1428110.png)
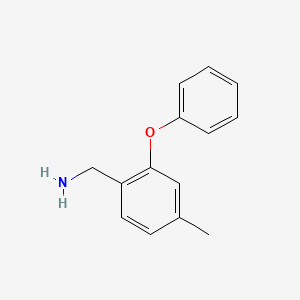
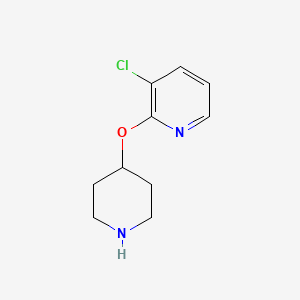
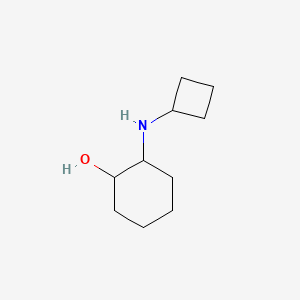
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)
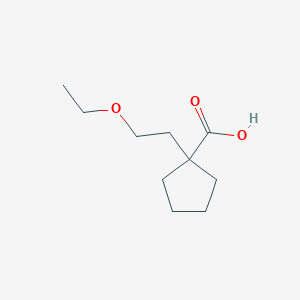
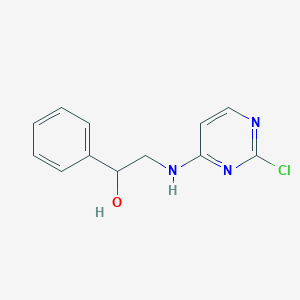
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
